molecular formula C13H12N4O3 B2479541 N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338753-59-6

N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B2479541
CAS No.: 338753-59-6
M. Wt: 272.264
InChI Key: YGZOUXFBHOOSQN-UHFFFAOYSA-N
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Description

N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide is a chemical compound with the molecular formula C13H12N4O3 It is known for its unique structure, which includes a pyridine ring substituted with a nitrobenzyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 4-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.

    Reduction: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinecarboximidamide moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene: Similar in structure but with an ethoxy group instead of a pyridine ring.

    1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene: Contains a methoxy group instead of a pyridine ring.

    1-Bromo-4-[(4-nitrobenzyl)oxy]benzene: Features a bromo group instead of a pyridine ring.

Uniqueness

N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide is unique due to its combination of a pyridine ring and a nitrobenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in synthetic applications.

Properties

IUPAC Name

N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(11-5-7-15-8-6-11)16-20-9-10-1-3-12(4-2-10)17(18)19/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOUXFBHOOSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=C(C2=CC=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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